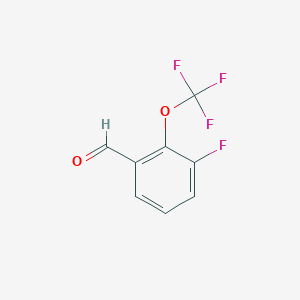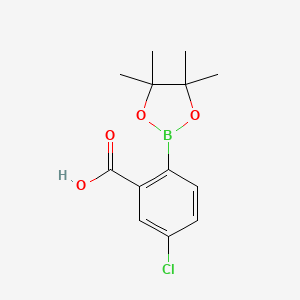
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Vue d'ensemble
Description
“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . Crystallographic data of related compounds have been deposited with the Cambridge Crystallographic Data Centre .
Chemical Reactions Analysis
Compounds with similar structures have been used in various chemical reactions. For example, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of 1.471, a boiling point of 81.5-82 °C/13 mmHg, and a density of 1.149 g/mL at 25 °C .
Applications De Recherche Scientifique
-
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Application : This compound is used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Application : This compound is used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQJDZYFXKWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



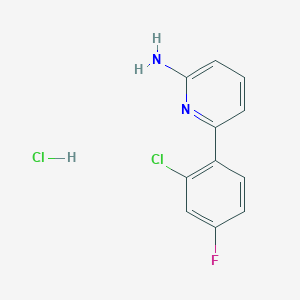

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
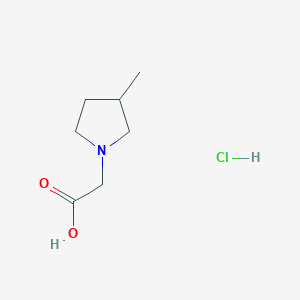
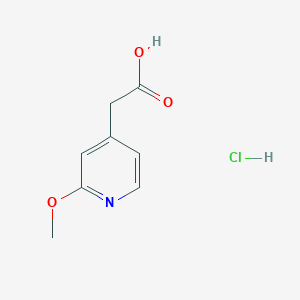
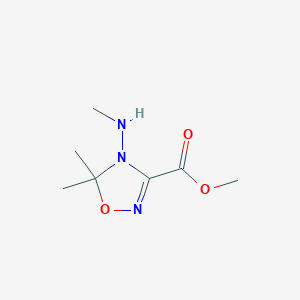
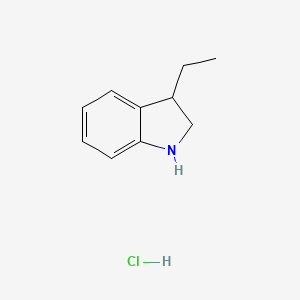
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)
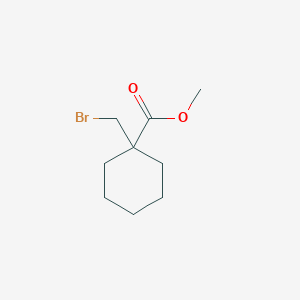
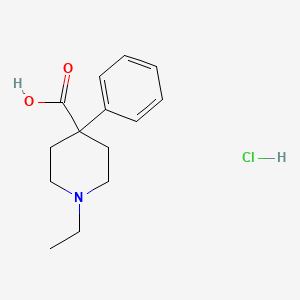
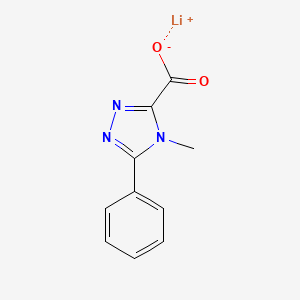
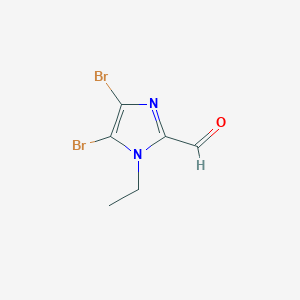
![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)
